molecular formula C23H33NO4 B8261550 (3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

Cat. No.: B8261550
M. Wt: 387.5 g/mol
InChI Key: CNLPKRLJWZPXFN-WITDKLGMSA-N
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Description

(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C23H33NO4 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and experimental studies.

Chemical Structure and Properties

The compound features a naphthalene core with multiple functional groups that contribute to its biological activity. The presence of hydroxymethyl and pyrrolidine moieties suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Weight : 351.45 g/mol
  • Chemical Formula : C20H29NO4

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant antimicrobial activity. For instance:

  • Study Findings : A derivative similar to this compound showed inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The compound's structure suggests it may possess antioxidant properties.

  • Research Evidence : In vitro assays demonstrated that compounds with similar structural features exhibited notable scavenging activity against free radicals .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds that can modulate inflammatory pathways are of great interest.

  • Case Study : A related naphthalene derivative was shown to reduce pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory conditions.

Cytotoxicity and Cancer Research

The cytotoxic effects of similar compounds have been explored in cancer research.

  • Findings : Studies reported that certain naphthalene derivatives induced apoptosis in cancer cell lines such as breast and lung cancer cells . The mechanism was attributed to the activation of caspase pathways.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Anti-inflammatoryReduction of cytokine levels
CytotoxicInduction of apoptosis in cancer cells

Properties

IUPAC Name

(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-9-8-13(2)10-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19-/t13-,15+,16-,17+,18?,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLPKRLJWZPXFN-WITDKLGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(=CC2CCC(CC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1C(=C[C@@H]2CC[C@H](C[C@@H]2[C@]1(C)/C(=C/3\C(=O)C(N(C3=O)C)CO)/O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Reactant of Route 2
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Reactant of Route 3
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Reactant of Route 4
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Reactant of Route 5
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Reactant of Route 6
(3Z)-3-[[(1S,2R,4aS,7R,8aS)-1,3,7-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

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